molecular formula C15H13BrF3N B8438013 Benzyl-(2-bromo-5-trifluoromethyl-benzyl)-amine

Benzyl-(2-bromo-5-trifluoromethyl-benzyl)-amine

Cat. No.: B8438013
M. Wt: 344.17 g/mol
InChI Key: RNDYTEIHMFPTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-(2-bromo-5-trifluoromethyl-benzyl)-amine is a useful research compound. Its molecular formula is C15H13BrF3N and its molecular weight is 344.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H13BrF3N

Molecular Weight

344.17 g/mol

IUPAC Name

N-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]-1-phenylmethanamine

InChI

InChI=1S/C15H13BrF3N/c16-14-7-6-13(15(17,18)19)8-12(14)10-20-9-11-4-2-1-3-5-11/h1-8,20H,9-10H2

InChI Key

RNDYTEIHMFPTMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=C(C=CC(=C2)C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-5-(trifluoromethyl)benzaldehyde (3 g, 11.9 mmol), benzylamine (1.94 mL, 17.8 mmol), and sodium cyanoborohydride (1.12 g, 17.8 mmol) were combined in MeOH (30 mL). Acetic acid (1.02 mL, 17.8 mmol) was added, and the reaction was stirred at room temperature for 2 hours. The mixture was concentrated, and the residue was partitioned between CH2Cl2 and H2O. The aqueous layer was separated and extracted twice with CH2Cl2, and the combined organic layers were dried, concentrated, and purified by silica gel chromatography (10-40% EtOAc in hexanes) to give benzyl-(2-bromo-5-trifluoromethyl-benzyl)-amine.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.94 mL
Type
reactant
Reaction Step Two
Quantity
1.12 g
Type
reactant
Reaction Step Three
Quantity
1.02 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.